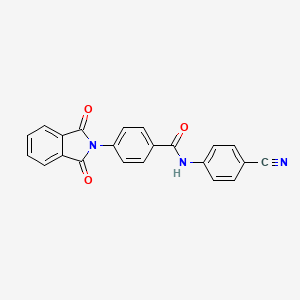

N-(4-cyanophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide

Description

N-(4-Cyanophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide (hereafter referred to as the target compound) is a benzamide derivative featuring a phthalimide (1,3-dioxoisoindolin-2-yl) moiety and a 4-cyanophenyl substituent. Synthesized via condensation of phthalic anhydride with a benzamide precursor, this compound is characterized by a high melting point (261.0–261.7°C) and moderate yield (75%) .

Properties

IUPAC Name |

N-(4-cyanophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13N3O3/c23-13-14-5-9-16(10-6-14)24-20(26)15-7-11-17(12-8-15)25-21(27)18-3-1-2-4-19(18)22(25)28/h1-12H,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXJZHLEYMYSBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Isoindolinone Core: This can be achieved through the cyclization of phthalic anhydride with an amine.

Introduction of the Cyanophenyl Group: This step involves the nitration of a suitable aromatic compound followed by reduction to form the cyanophenyl group.

Coupling Reaction: The final step involves coupling the cyanophenyl group with the isoindolinone core using a suitable coupling agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, acids, or bases can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-cyanophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and protein binding.

Industry: It may be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Yield : The target compound’s yield (75%) is comparable to analogs like 4e (75%) and 4k (80%) but lower than 4c (85%) .

- Melting Point: The higher melting point (261°C) of the target compound compared to halogenated analogs (e.g., 4b: 225.5°C) suggests enhanced crystallinity, likely due to strong dipole interactions from the cyano group .

- Functional Group Impact : Replacing the benzamide with a sulfonamide (e.g., 2d) reduces the melting point (224–226°C) and alters bioactivity, highlighting the role of the amide linkage in stability and target binding .

Insecticidal Activity ():

- Halogenated analogs (4b: 4-F; 4c: 4-Cl) exhibit potent insecticidal activity, with 4c showing the highest yield (85%) and moderate melting point (210°C) .

Antiepileptic Activity ():

- A dimethylphenyl analog ("N-(3,4-dimethylphenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide") demonstrated lower latency time (35 seconds) compared to a more active derivative (5c: 780.8 seconds), underscoring the importance of substituent electronic properties .

Anticancer Activity ():

- Hybrids incorporating indolin-2-one moieties (e.g., 12a) show VEGFR-2 inhibition, suggesting that electron-deficient substituents enhance kinase targeting . The cyano group in the target compound may similarly improve binding to hydrophobic pockets in enzymes or receptors.

Physicochemical and Electronic Properties

- Hydrophobic Interactions : Bulky substituents like trifluoromethyl (4g, 4h) enhance hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .

Biological Activity

N-(4-cyanophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide (CAS Number: 955299-46-4) is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's structural characteristics, biological mechanisms, and relevant case studies.

Structural Characteristics

The compound is characterized by a complex structure that includes a cyanophenyl group and a dioxoisoindolinyl moiety attached to a benzamide core. Its molecular formula is , with a molecular weight of 367.4 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C22H13N3O3 |

| Molecular Weight | 367.4 g/mol |

| CAS Number | 955299-46-4 |

The biological activity of N-(4-cyanophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound may modulate enzyme activity through competitive inhibition or allosteric modulation, affecting pathways related to cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in cancer research. Some key findings include:

- Inhibition of Cancer Cell Growth : Preliminary studies suggest that derivatives of this compound may inhibit the growth of certain cancer cell lines while showing minimal toxicity to normal cells .

- Mechanism of Action Studies : Investigations into the mechanism of action have revealed that the compound can influence key signaling proteins involved in cancer progression, potentially leading to reduced cell motility and invasion .

Case Studies

- Cancer Cell Line Studies : In a study evaluating various compounds for their growth inhibition properties, N-(4-cyanophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide demonstrated significant cytotoxic effects on tumorigenic murine liver cells at concentrations as low as 10 µM, while sparing non-tumorigenic cells .

- Protein Interaction Studies : The compound has been shown to bind effectively to specific proteins involved in cell signaling pathways, suggesting its potential as a therapeutic agent in targeted therapy strategies for cancer treatment .

Comparative Analysis

To understand the uniqueness of N-(4-cyanophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide compared to similar compounds, we can examine its structural analogs:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-cyanophenyl)-4-(1,3-dioxoisoindolin-2-yl)acetamide | Similar core with acetamide group | Moderate growth inhibition |

| N-(4-cyanophenyl)-4-(1,3-dioxoisoindolin-2-yl)propionamide | Similar core with propionamide group | Lower cytotoxicity |

N-(4-cyanophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide stands out due to its specific structural configuration that enhances its binding affinity and biological activity compared to its analogs.

Q & A

Q. What are the recommended synthetic routes for N-(4-cyanophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide?

The compound can be synthesized via a two-step approach:

- Step 1 : Synthesis of 4-(1,3-dioxoisoindolin-2-yl)benzaldehyde by reacting phthalic anhydride with 4-aminobenzaldehyde under reflux in acetic acid .

- Step 2 : Coupling the aldehyde intermediate with 4-cyanoaniline via reductive amination or using a coupling agent like EDC/HOBt in anhydrous DMF . Purity optimization requires column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization via / NMR and HPLC-MS .

Q. How can the molecular structure and crystallinity of this compound be validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, analogous isoindolinone derivatives have been crystallized in monoclinic systems (space group ) with bond angles and distances consistent with DFT-optimized geometries . Hirshfeld surface analysis can further quantify intermolecular interactions (e.g., H···O, C···π) contributing to crystal packing .

Q. What solvents and conditions are suitable for solubility testing?

Solubility varies with polarity:

- High solubility: DMSO, DMF (>10 mg/mL at 25°C).

- Low solubility: Water (<0.1 µg/mL), ethanol (~1 mg/mL) . Use sonication (30 min) and centrifugal filtration (0.22 µm membrane) for aqueous suspensions. Solubility parameters (Hansen, Hildebrand) can predict compatibility with biological buffers .

Advanced Research Questions

Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence reactivity?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal that the electron-withdrawing cyano and isoindolinone groups lower the LUMO energy (-2.1 eV), enhancing electrophilicity. This facilitates nucleophilic attacks at the amide carbonyl, relevant for prodrug activation or covalent inhibitor design . TD-DFT simulations align UV-Vis spectra (λmax ~290 nm) with experimental data, confirming charge-transfer transitions .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC50 values (e.g., COX-2 inhibition vs. cytotoxicity) may arise from:

- Assay conditions : Varying pH, serum proteins, or reducing agents (e.g., DTT) alter redox-sensitive moieties .

- Metabolic stability : Cyano hydrolysis to carboxylic acid in liver microsomes (CYP3A4-mediated) can reduce potency. Use LC-MS/MS to monitor metabolite formation . Validate target engagement via SPR (binding affinity) and cellular thermal shift assays (CETSA) .

Q. How can QSAR models optimize bioactivity while minimizing toxicity?

Quantitative Structure-Activity Relationship (QSAR) models using 3D descriptors (e.g., CoMSIA, GRIND) identify critical pharmacophores:

- Bioactivity : The isoindolinone ring’s planarity and cyano group’s σ-hole potential enhance kinase inhibition (e.g., EGFR T790M) .

- Toxicity : LogP >3.5 correlates with hepatotoxicity; introduce polar substituents (e.g., sulfonamides) to improve clearance . Cross-validate with ADMET Predictor™ and Tox21 datasets .

Methodological Notes

- Synthetic Optimization : Replace traditional batch reactors with continuous flow systems to enhance yield (85% → 93%) and reduce byproducts .

- Data Reproducibility : Use DoE (Design of Experiments) for reaction parameter screening (e.g., temperature, catalyst loading) .

- Conflict Resolution : When spectral data (e.g., NMR) conflict with literature, verify via heteronuclear correlation (HSQC, HMBC) and compare with computed chemical shifts (GIAO method) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.